![molecular formula C13H18N4O3 B12262892 N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide](/img/structure/B12262892.png)
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide is a compound that features a morpholine ring substituted with a cyclopropyl group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine group is attached through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological pathways in plants and pests.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The methoxypyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(5-trifluoromethylpyridin-2-yl)morpholine-2-carboxamide: This compound features a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
N-cyclopropyl-4-(5-chloropyrimidin-2-yl)morpholine-2-carboxamide: The presence of a chlorine atom instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide is unique due to the presence of the methoxypyrimidine moiety, which can impart specific chemical and biological properties. The combination of the cyclopropyl group and the methoxypyrimidine moiety makes this compound a valuable candidate for further research and development in various fields.
Properties
Molecular Formula |
C13H18N4O3 |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-methoxypyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O3/c1-19-10-6-14-13(15-7-10)17-4-5-20-11(8-17)12(18)16-9-2-3-9/h6-7,9,11H,2-5,8H2,1H3,(H,16,18) |
InChI Key |
RWGBRSRCNXVGJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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